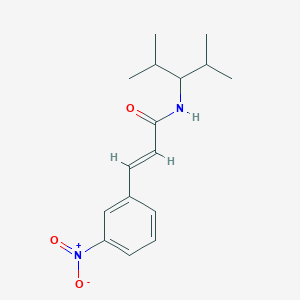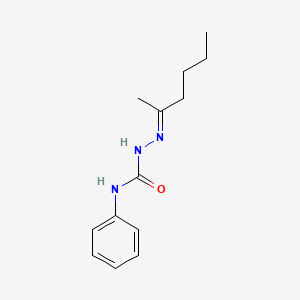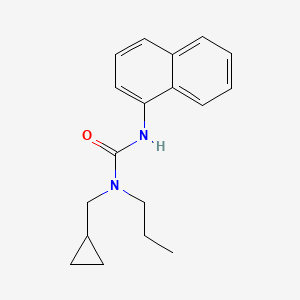
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide, also known as NIPAAm-3NO2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a temperature-sensitive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an ideal candidate for various applications in the field of biotechnology and biomedical engineering.
作用机制
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide is based on its temperature-sensitive properties. At temperatures below its lower critical solution temperature (LCST), it is soluble in water and can form a stable solution. However, as the temperature increases above the LCST, it undergoes a phase transition and becomes insoluble in water, forming a gel-like substance. This property can be exploited in various applications, such as drug delivery, where the drug is released as the temperature increases.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in cell culture studies to create temperature-sensitive substrates that can support the growth of cells. Additionally, it has been used in animal studies for drug delivery applications, where it has shown to be well-tolerated and effective in delivering drugs to the target site.
实验室实验的优点和局限性
The advantages of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in lab experiments include its temperature-sensitive properties, biocompatibility, and non-toxicity. Its ability to undergo a reversible phase transition in response to changes in temperature makes it an ideal candidate for various applications in biotechnology and biomedical engineering. However, its limitations include the difficulty in controlling the temperature of the system, which can affect the stability and efficacy of the compound.
未来方向
There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of temperature-sensitive hydrogels for tissue engineering. These hydrogels can be used to create scaffolds that can support the growth of cells and tissues. Another potential application is in the development of biosensors for the detection of various analytes. N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used as a sensing element that can respond to changes in temperature and detect the presence of analytes in a sample. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used in the development of drug delivery systems that can release drugs in response to changes in temperature, which can improve the efficacy and safety of drug delivery.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide involves the reaction of N-isopropylacrylamide (NIPAAm) with 3-nitrophenylacrylic acid. The reaction is typically carried out using a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a solvent such as dimethylformamide (DMF). The resulting product is a white crystalline powder that is soluble in water.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. Its temperature-sensitive properties make it an ideal candidate for drug delivery systems that can release drugs in response to changes in temperature. Additionally, it has been used in tissue engineering to create scaffolds that can support the growth of cells and tissues. In biosensors, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing element for the detection of various analytes.
属性
IUPAC Name |
(E)-N-(2,4-dimethylpentan-3-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(12(3)4)17-15(19)9-8-13-6-5-7-14(10-13)18(20)21/h5-12,16H,1-4H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCPLSSASEXHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

hydrazone](/img/structure/B5851626.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)

